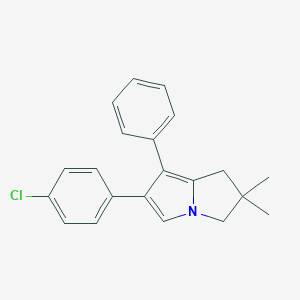

6-(4-氯苯基)-2,2-二甲基-7-苯基-2,3-二氢-1H-吡咯利嗪

描述

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine is a useful research compound. Its molecular formula is C21H20ClN and its molecular weight is 321.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

遗传毒性研究:已在细菌和哺乳动物细胞中以及体内检查其遗传毒性活性。该物质不会增加细菌系统或中国仓鼠培养的 V79 细胞系的基因突变频率,表明在体外和体内没有遗传毒性潜力 (Heidemann 等人,1995)。

药理学特征:作为 ML 3000,它是环氧合酶和 5-脂氧合酶的双重抑制剂。它在动物实验中显示出抗炎、镇痛、解热、抗哮喘和抗聚集活性,而不会引起胃肠道损伤 (Laufer 等人,1994)。

作为利可非隆合成中的关键中间体的合成:描述了一种该化合物的有效合成方法,该化合物是抗炎药利可非隆合成中的关键中间体 (Rádl 等人,2009)。

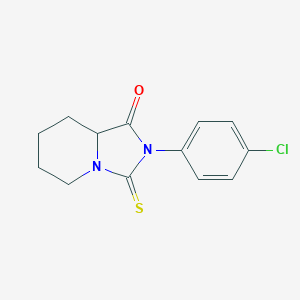

结构表征:通过晶体学分析表征了标题化合物中 4-氯苯基残基的取向 (Keck 等人,2011)。

实验动物中的总体药理学:ML 3000 因其药理学特征而得名,显示出镇痛、解热和抗炎活性,并在实验动物中对其总体药理作用进行了研究。未观察到对中枢神经系统、心血管系统或呼吸系统有显着影响 (Algate 等人,1995)。

胃肠道耐受性:在老鼠中测试了 ML 3000 的胃肠道耐受性,并与吲哚美辛进行了比较。即使多次给药,它产生的胃肠道损伤也很小或没有,表明耐受性优于吲哚美辛 (Laufer 等人,1994)。

大鼠中的分布和排泄:研究了 ML 3000 在大鼠中的放射活性和葡萄糖醛酸化的代谢,表明存在肠肝循环 (Deigner 等人,1995)。

作用机制

Target of Action

It is known that indole derivatives, which share a similar structure to the compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to various changes in cellular processes

Biochemical Pathways

Indole derivatives are known to affect various biological pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a wide range of biological activities, as mentioned above.

Pharmacokinetics

It is known that similar compounds exhibit nonlinear oral pharmacokinetics in humans . This means that the rate of absorption varies with dose, but the extent of absorption does not. Only a small percentage of an orally administered dose is excreted unchanged in the feces .

Result of Action

It is known that indole derivatives can have various biological effects, including antiviral, anti-inflammatory, and anticancer activities, among others

Action Environment

It is known that similar compounds can be influenced by environmental processes such as biotransformation or transfer between compartments

属性

IUPAC Name |

6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-1,3-dihydropyrrolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN/c1-21(2)12-19-20(16-6-4-3-5-7-16)18(13-23(19)14-21)15-8-10-17(22)11-9-15/h3-11,13H,12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWLGSCXSKWSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=CN2C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433194 | |

| Record name | 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133111-56-5 | |

| Record name | 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine in pharmaceutical synthesis?

A1: This compound serves as a crucial building block in the multi-step synthesis of licofelone [, ]. Licofelone is recognized for its anti-inflammatory effects and is currently undergoing phase III clinical trials []. The efficient synthesis of this intermediate is, therefore, highly relevant to the production of licofelone.

Q2: Can you describe a novel approach to synthesizing 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine?

A2: Research highlights a novel synthetic route involving the creation of a key intermediate, 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole []. This unstable compound is subsequently reacted with 2-bromo-1-(4-chlorophenyl)ethan-1-one to yield 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine []. This method offers an efficient pathway for the production of this important intermediate.

Q3: How does the synthesis of 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole proceed?

A3: The synthesis leverages the reaction of 2,2-dimethyl-5-phenylpent-4-ynal with benzylamines to form Schiff bases []. The C=N double bond in these Schiff bases undergoes migration, influenced by the base/solvent system, and subsequent hydrolysis yields a mixture of 2,2-dimethyl-5-phenylpent-4-yn-1-amine and 2,2-dimethyl-5-phenylpenta-3,4-dien-1-amine []. Cyclization of these amines using silver or gold catalysts leads to the formation of the desired 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)

![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)

![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)

![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)

![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)

![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)